Propanal, 2,2'-dithiobis[2-methyl-
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Overview
Description
Propanal, 2,2’-dithiobis[2-methyl- is a branched-chain aldehyde with the molecular formula C8H14O2S2. This compound is characterized by the presence of two sulfur atoms and a branched aldehyde group. It is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 2,2’-dithiobis[2-methyl- typically involves the reaction of 2-methylpropanal with sulfur-containing reagents. One common method is the reaction of 2-methylpropanal with hydrogen sulfide in the presence of a catalyst to form the desired compound. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the dithiobis compound.
Industrial Production Methods
In industrial settings, the production of Propanal, 2,2’-dithiobis[2-methyl- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Propanal, 2,2’-dithiobis[2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The sulfur atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can react with the sulfur atoms under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thioethers or amine derivatives.
Scientific Research Applications
Propanal, 2,2’-dithiobis[2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 2,2’-dithiobis[2-methyl- involves its reactivity with nucleophiles and electrophiles. The aldehyde group is susceptible to nucleophilic attack, while the sulfur atoms can participate in redox reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanal: A simpler aldehyde with similar reactivity but lacking the sulfur atoms.
2,2’-Dithiobis[ethanol]: Contains sulfur atoms but has hydroxyl groups instead of an aldehyde group.
3-Methylbutanal: Another branched aldehyde with different substituents.
Uniqueness
Propanal, 2,2’-dithiobis[2-methyl- is unique due to the presence of both an aldehyde group and sulfur atoms, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGVMXJRVDXZPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)SSC(C)(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075089 |
Source
|
Record name | Propanal, 2,2'-dithiobis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15581-80-3 |
Source
|
Record name | Propanal, 2,2'-dithiobis(2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanal, 2,2'-dithiobis[2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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